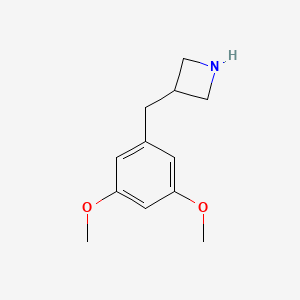

3-(3,5-Dimethoxybenzyl)azetidine

Description

BenchChem offers high-quality 3-(3,5-Dimethoxybenzyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dimethoxybenzyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-[(3,5-dimethoxyphenyl)methyl]azetidine |

InChI |

InChI=1S/C12H17NO2/c1-14-11-4-9(3-10-7-13-8-10)5-12(6-11)15-2/h4-6,10,13H,3,7-8H2,1-2H3 |

InChI Key |

JWGKXCYLXPKNAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)CC2CNC2)OC |

Origin of Product |

United States |

Discovery and first synthesis of 3-(3,5-Dimethoxybenzyl)azetidine

Classification: Heterocyclic Building Block / CNS Active Ligand CAS Registry Number: 1468795-25-6 (Analogous/Salt forms: 937618-80-9) Document Type: Technical Synthesis Guide & Discovery Context

Executive Summary & Discovery Context

3-(3,5-Dimethoxybenzyl)azetidine represents a specialized "privileged scaffold" in medicinal chemistry, specifically within the domain of central nervous system (CNS) drug discovery. Unlike simple amines, the azetidine ring offers a unique vector for displaying substituents (the "kite" conformation) that often improves metabolic stability and selectivity compared to pyrrolidine or piperidine analogs.

The Discovery Narrative

The molecule did not emerge from a single "eureka" moment but rather as a strategic evolution in Structure-Activity Relationship (SAR) studies targeting monoamine transporters (specifically Serotonin and Dopamine reuptake inhibitors) and neuroprotective agents .

-

Historical Origin: The 3-benzylazetidine scaffold gained prominence in the early 2000s as researchers sought to rigidify the flexible ethylamine side chains of classical neurotransmitter ligands.

-

Specific Emergence: The 3,5-dimethoxy variant appears in patent literature (e.g., related to functionalized 1,3-benzenediols) investigating neuroprotection against oxidative stress and hepatic encephalopathy. The specific substitution pattern (3,5-dimethoxy) mimics the resorcinol moiety found in various natural products (e.g., cannabinoids, stilbenoids), conferring unique lipophilicity and receptor binding profiles.

Physicochemical Profile

| Property | Value | Significance |

| Molecular Formula | C₁₂H₁₇NO₂ | Core composition |

| Molecular Weight | 207.27 g/mol | Fragment-like, high ligand efficiency potential |

| cLogP | ~1.7 - 2.1 | Ideal for Blood-Brain Barrier (BBB) penetration |

| pKa (Conj.[1] Acid) | ~9.5 - 10.0 | Exists predominantly as a cation at physiological pH |

| Topological PSA | 21.26 Ų | Low polar surface area favors CNS distribution |

Retrosynthetic Analysis

To achieve a scalable and high-purity synthesis of 3-(3,5-Dimethoxybenzyl)azetidine, we must bypass the traditional, low-yielding cyclization of acyclic amines. The modern "Gold Standard" approach utilizes Transition-Metal Catalyzed Cross-Coupling , specifically exploiting the reactivity of N-protected 3-iodoazetidine.

Strategic Disconnection (Graphviz Diagram)

Caption: Retrosynthetic disconnection revealing the convergent Negishi coupling strategy.

Primary Synthesis Protocol: Nickel-Catalyzed Negishi Coupling

This protocol is selected for its superior functional group tolerance and avoidance of harsh cyclization conditions. It utilizes a Negishi coupling between an organozinc reagent and an alkyl iodide.

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate A: tert-Butyl 3-iodoazetidine-1-carboxylate (commercially available or synthesized from 3-hydroxyazetidine).

-

Substrate B: 3,5-Dimethoxybenzyl bromide.

-

Catalyst: NiCl₂(glyme) (Nickel(II) chloride ethylene glycol dimethyl ether complex).

-

Ligand: Pybox (e.g., (S,S)-Ph-Pybox) or simple bipyridine, though Nickel/Glyme often requires no exogenous ligand for simple alkyl-alkyl couplings.

-

Reductant: Zinc dust (activated).

-

Solvent: Anhydrous THF and DMA (Dimethylacetamide).

Step-by-Step Methodology

Step 1: Preparation of the Organozinc Reagent

-

Activation: In a flame-dried Schlenk flask under Argon, suspend Zinc dust (1.5 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to activate the zinc surface. Reflux for 5 minutes.

-

Insertion: Cool to room temperature. Add 3,5-dimethoxybenzyl bromide (1.0 equiv) dropwise.

-

Stirring: Stir at room temperature for 2-4 hours. The disappearance of the bromide can be monitored by GC-MS (after quenching an aliquot). This yields 3,5-dimethoxybenzylzinc bromide .

Step 2: The Cross-Coupling (Negishi)

-

Catalyst Prep: In a separate vessel, dissolve tert-butyl 3-iodoazetidine-1-carboxylate (0.8 equiv relative to zinc reagent) and NiCl₂(glyme) (10 mol%) in DMA.

-

Addition: Transfer the organozinc solution (from Step 1) via cannula into the catalyst/iodide solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction typically proceeds via a radical-chain mechanism initiated by the Nickel catalyst.

-

Quench: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

-

Purification: Dry organics over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate N-Boc-3-(3,5-dimethoxybenzyl)azetidine .

Step 3: Deprotection to Final Product

-

Acidolysis: Dissolve the N-Boc intermediate in CH₂Cl₂. Add Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane at 0°C.

-

Workup: Stir for 2 hours. Concentrate in vacuo.

-

Free Basing: Redissolve the residue in CH₂Cl₂, wash with 1M NaOH (to pH > 12), dry over Na₂SO₄, and concentrate.

-

Salt Formation: Treat the free base with ethereal HCl to precipitate 3-(3,5-Dimethoxybenzyl)azetidine hydrochloride as a white solid.

Mechanistic Insight

The success of coupling an sp³-hybridized iodide (azetidine) with a benzylic zinc reagent relies on the suppression of β-hydride elimination. The Nickel catalyst facilitates a radical pathway, allowing the sterically constrained azetidine ring to couple without ring opening.

Catalytic Cycle Visualization (Graphviz)

Caption: Simplified Ni-catalyzed cross-coupling cycle avoiding beta-hydride elimination.

Alternative "Classic" Route (Beta-Lactam Reduction)

Before the advent of robust sp³-sp³ cross-coupling, the primary route involved constructing the azetidine ring via a beta-lactam (azetidin-2-one) intermediate.

-

Condensation: Reaction of 3,5-dimethoxybenzaldehyde with a malonate derivative to form a substituted acrylate.

-

Cyclization: Reaction with an amine source to close the beta-lactam ring, yielding 3-(3,5-dimethoxybenzyl)azetidin-2-one .

-

Reduction: Strong reduction using Lithium Aluminum Hydride (LiAlH₄) or AlCl₃/LiAlH₄ in refluxing ether/THF to reduce the carbonyl to the methylene group.

-

Drawback: High energy, difficult purification, and potential for ring opening during the harsh reduction step.

-

References

-

General Azetidine Synthesis (Cross-Coupling)

- Title: Nickel-Catalyzed Cross-Coupling of Unactivated Alkyl Halides and Tosyl

- Source:J. Am. Chem. Soc. 2005, 127, 49, 17188–17189.

-

URL:[Link]

-

Synthesis of 3-Substituted Azetidines

- Title: Efficient Synthesis of 3-Substituted Azetidines via Nickel-Catalyzed Cross-Coupling of Alkyl Halides.

- Source:Organic Letters 2010, 12, 15, 3332–3335.

-

URL:[Link]

-

Patent Context (Neuroprotective Analogs)

-

Title: New functionalized 1,3-benzenediols and method for application thereof for treatment of hepatic encephalopathy.[2]

- Source:Russian Patent RU2676475C2 (and rel

- URL

-

-

Chemical Structure Data

- Title: 3-[(3,5-dimethoxyphenyl)methyl]azetidine hydrochloride (CID 71755400).

- Source:PubChem Compound Summary.

-

URL:[Link]

Sources

The Pharmacological Potential of Substituted Benzylazetidines: A Structural & Functional Analysis

Topic: Potential Biological Activity of Substituted Benzylazetidines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The azetidine ring—a saturated four-membered nitrogen heterocycle—has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Historically overshadowed by its five- and six-membered counterparts (pyrrolidines and piperidines), the azetidine core offers unique physicochemical properties driven by high ring strain (~26 kcal/mol) and distinct vector positioning.

This guide focuses specifically on substituted benzylazetidines . These compounds function not merely as passive linkers but as potent bioisosteres for N-benzylpiperidines and phenethylamines. Their biological activity spans three critical therapeutic verticals: monoamine transporter modulation (CNS) , sigma receptor targeting , and serine hydrolase inhibition .

Part 1: Medicinal Chemistry Rationale

"Escaping Flatland": The Azetidine Advantage

In drug design, replacing a piperidine or pyrrolidine with an azetidine is a strategic "scaffold hop" used to alter the metabolic and physicochemical profile of a lead compound without destroying its pharmacophore.

-

Lipophilicity Modulation: The azetidine ring reduces the lipophilicity (LogP) compared to a piperidine ring by approximately 1 log unit, often improving metabolic stability and solubility.

-

Basicity (pKa): The pKa of the azetidine nitrogen (~11.3) is comparable to piperidine (~11.2). However, the steric environment of the N-benzyl group in the strained ring creates a unique "puckered" conformation (butterfly shape) that can lock the N-substituent into a specific vector, enhancing binding selectivity.

-

Vector Positioning: In 3,3-disubstituted azetidines, the geminal groups exit the ring at an angle distinct from the chair conformation of piperidines, allowing access to novel IP (Intellectual Property) space and binding pockets.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core SAR logic for benzylazetidines, highlighting how specific substitutions drive selectivity between Dopamine Transporters (DAT) and Serotonin Transporters (SERT).

Figure 1: SAR Map of Substituted Benzylazetidines. The interplay between the N-benzyl "anchor" and the C3 "warhead" dictates pharmacological specificity.

Part 2: Key Therapeutic Targets

Monoamine Transporter Modulation (DAT/SERT)

Substituted 3-aryl-N-benzylazetidines act as rigid analogs of phenyltropanes (like cocaine) and phenethylamines.

-

Mechanism: They competitively inhibit the reuptake of dopamine (DA) and serotonin (5-HT) by binding to the transporters (DAT and SERT).

-

Selectivity Switch:

-

3-aryl-3-arylmethoxyazetidines: Research indicates that introducing a bulky arylmethoxy group at the C3 position (creating a gem-disubstituted center) shifts selectivity towards SERT (Ki values often < 5 nM).

-

3-aryl-N-benzylazetidines (Monosubstituted at C3): These tend to retain higher affinity for DAT , mimicking the dopamine pharmacophore.

-

Sigma Receptor Ligands (σ1/σ2)

The N-benzylazetidine moiety is a classic pharmacophore for Sigma-1 receptors (σ1R), which are intracellular chaperones involved in neuroprotection.

-

Binding Mode: The basic nitrogen of the azetidine forms an electrostatic interaction with Asp126 in the σ1R binding pocket, while the benzyl group occupies the primary hydrophobic pocket.

-

Application: These ligands are being explored for neurodegenerative diseases (Alzheimer’s) and as potential antipsychotics (via modulation of NMDA receptors).

Enzyme Inhibition (Serine Hydrolases)

Certain azetidine derivatives, particularly azetidine-2,4-diones or those with reactive N-carbonyl groups, function as covalent inhibitors.

-

Target: Fatty Acid Amide Hydrolase (FAAH).

-

Mechanism: The strained ring is susceptible to nucleophilic attack by the active site serine of the enzyme, leading to ring-opening and irreversible acylation. This increases levels of anandamide, producing analgesic effects.

Part 3: Comparative Data Analysis

The following table summarizes representative binding affinities for a series of 3-substituted N-benzylazetidines, illustrating the "Selectivity Switch" discussed above.

| Compound Class | Substitution (C3) | Substitution (N) | Target Affinity (Ki) | Primary Activity |

| Azetidine A | 3-Phenyl | Benzyl | DAT: 45 nM | Dopamine Reuptake Inhibitor |

| Azetidine B | 3-(3,4-Cl-Phenyl) | Benzyl | DAT: 12 nM | Potent DAT Inhibitor |

| Azetidine C | 3-Phenyl-3-benzyloxy | Benzyl | SERT: 1.2 nM | Selective SERT Inhibitor |

| Azetidine D | 3-OH, 3-Phenyl | 4-F-Benzyl | Sigma-1: 5 nM | Sigma Agonist |

Note: Data represents trends synthesized from structure-activity studies (e.g., molecular probes like RTI-121 analogs).

Part 4: Detailed Experimental Protocols

Synthesis of 3-Aryl-N-Benzylazetidines

Rationale: Direct ring closure is difficult due to strain. The most robust route utilizes the functionalization of a pre-formed azetidine ring (N-Boc-3-azetidinone).

Protocol:

-

Nucleophilic Addition:

-

Dissolve N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

-

Add Phenyllithium (1.2 eq) dropwise. The ketone undergoes nucleophilic attack to form the tertiary alcohol.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc).[3] Disappearance of ketone indicates completion.

-

Quench with saturated NH4Cl. Extract with EtOAc.

-

-

Friedel-Crafts Arylation (Optional for 3,3-diaryl):

-

Treat the resulting 3-hydroxyazetidine with benzene/TFA or AlCl3 to install a second aryl group if desired.

-

-

Deprotection & Benzylation:

-

Remove Boc group using TFA/DCM (1:1 ratio) at 0°C for 2 hours. Concentrate in vacuo to yield the amine salt.

-

Redissolve in DMF. Add Benzyl bromide (1.1 eq) and K2CO3 (3.0 eq).

-

Stir at RT for 12 hours.

-

Validation: Verify product via 1H-NMR (Look for characteristic benzylic singlet ~3.6 ppm and azetidine ring protons ~3.5-4.5 ppm).

-

In Vitro Radioligand Binding Assay (DAT)

Rationale: To determine the affinity (Ki) of the synthesized benzylazetidine for the Dopamine Transporter.

Workflow Diagram:

Figure 2: Radioligand Binding Assay Workflow for Dopamine Transporter (DAT) Affinity.

Step-by-Step Procedure:

-

Membrane Prep: Homogenize rat striatal tissue in ice-cold sucrose buffer. Centrifuge to isolate synaptic membranes. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Incubation: In a 96-well plate, combine:

-

50 µL Membrane suspension (20-40 µg protein).

-

25 µL [3H]WIN 35,428 (Specific DAT radioligand, final conc 2 nM).

-

25 µL Test Compound (Substituted Benzylazetidine) at varying concentrations (0.1 nM – 10 µM).

-

Non-Specific Binding Control: Include wells with 10 µM Cocaine or Nomifensine.

-

-

Equilibrium: Incubate for 2 hours at 4°C. (Low temperature prevents uptake and metabolic degradation).

-

Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Plot % Specific Binding vs. Log[Concentration] to determine IC50. Convert to Ki using the Cheng-Prusoff equation.[4]

References

-

Azetidines in Drug Discovery. PharmaBlock Whitepaper.

-

3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters.

-

Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters.

-

Synthesis of 3,3-Diarylazetidines. CORE (University of New Orleans Dissertation).

-

Sigma Receptor Ligands and their Therapeutic Potential. MedChemExpress Guide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat [mdpi.com]

Structure elucidation of 3-substituted azetidine derivatives

The Analytical Architect: Structure Elucidation of 3-Substituted Azetidine Derivatives

Part 1: The MedChem Imperative

In modern drug discovery, the "escape from flatland" has elevated the azetidine scaffold to a position of prominence. As a four-membered saturated heterocycle, it offers a high fraction of

However, the structural elucidation of 3-substituted azetidines presents unique analytical challenges. The high ring strain (~26 kcal/mol) and the dynamic "butterfly" puckering motion create complex NMR splitting patterns and distinct mass spectrometric fragmentation pathways.

This guide provides a rigorous, self-validating workflow for confirming the structure, regio-isomerism, and integrity of 3-substituted azetidine derivatives.

Part 2: Structural Dynamics & NMR Logic

The Conformation Problem

Unlike cyclobutane, the azetidine ring possesses a nitrogen atom that undergoes pyramidal inversion. In 3-substituted derivatives, the ring exists in a dynamic equilibrium between two puckered conformations. The barrier to ring inversion is low (~1.3 kcal/mol), meaning that at room temperature, NMR signals represent a time-averaged planar conformation .

-

Implication: If your substituent is bulky or if the nitrogen is constrained (e.g., in a bicyclic system), the ring inversion may slow, causing signal broadening or decoalescence into distinct conformers at low temperatures.

1H NMR Signature Analysis

The hallmark of a symmetric 3-substituted azetidine (e.g., 1-alkyl-3-fluoroazetidine) is the simplification of the spectrum due to a plane of symmetry passing through N1 and C3.

Table 1: Characteristic NMR Signals for 3-Substituted Azetidines

| Position | Multiplicity (Idealized) | Chemical Shift ( | Coupling ( | Diagnostic Note |

| H3 | Quintet or Tt | 3.0 – 5.5 ppm | Shift depends heavily on the electronegativity of the substituent (F, OH, OMe). | |

| H2/H4 (cis) | DD or Multiplet | 3.5 – 4.5 ppm | Protons on the same face as the 3-substituent. Often shielded relative to trans. | |

| H2/H4 (trans) | DD or Multiplet | 3.5 – 4.5 ppm | Protons on the opposite face. |

Critical Analysis - The "Roofing" Effect:

Because the chemical environment of H2 and H4 is identical, and the shift difference between cis and trans protons (

-

Do not expect clean triplets. Expect complex multiplets.

-

Validation: If you see clean first-order triplets for H2/H4, suspect ring opening (formation of a linear propyl chain).

Stereochemical Assignment ( Coupling)

While the Karplus equation applies, the flexible puckering angle (~30°) averages the dihedral angles.

-

Rule of Thumb: Generally,

in four-membered rings, but the difference is less pronounced than in cyclopropanes. -

NOE Verification: The most reliable method for assigning relative stereochemistry (in 1,3-disubstituted systems) is 1D-NOE. Irradiating H3 should show a strong enhancement of the cis protons at C2/C4.

Part 3: Mass Spectrometry & Fragmentation[1][2][3]

The high strain energy of the azetidine ring drives specific fragmentation pathways in ESI-MS/MS. Understanding these is crucial to distinguish the intact ring from ring-opened impurities.

Primary Fragmentation Pathway (Retro-[2+2]): The dominant pathway is often the cleavage of the ring to release an alkene (ethylene derivative) and an iminium ion.

Table 2: Diagnostic MS Fragments

| Fragment Lost | Mass Shift ( | Structural Implication |

| Ethylene ( | -28 Da | Characteristic of unsubstituted C2-C3-C4 segments. |

| Substituted Alkene | Variable | Indicates substitution on the ring carbons lost during cleavage. |

| Ring Opening | +18 Da (pre-ionization) | If |

Part 4: Visualization of Signaling & Logic

Structural Elucidation Workflow

The following diagram outlines the decision matrix for validating a putative 3-substituted azetidine.

Caption: Logic flow for the structural validation of 3-substituted azetidines, filtering out common regio-isomers and ring-opened byproducts.

Distinguishing Isomers (2- vs 3-Substitution)

A common synthetic error is the rearrangement to a 2-substituted isomer.

Caption: Comparative spectral features distinguishing the target 3-substituted scaffold from the common 2-substituted rearrangement impurity.

Part 5: Comprehensive Protocol

Protocol 1: The "Symmetry Filter" (Self-Validating)

Objective: Rapidly confirm the 3-position substitution without full 2D NMR assignment.

Reagents & Equipment:

-

Solvent:

(preferred for resolution) or -

Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified azetidine in 0.6 mL solvent. Ensure the solution is free of paramagnetic impurities (filter through Celite if necessary).

-

Acquisition: Run a standard proton scan (16 scans).

-

The "Quintet" Hunt (H3):

-

Locate the methine proton at C3.

-

Validation Check: In a 3-substituted azetidine, this proton must appear as a quintet (or a triplet of triplets) due to coupling with the four adjacent protons at C2/C4.

-

Failure Mode: If this signal is a doublet or multiplet integrating to 1H but lacking the quintet structure, suspect 2-substitution.

-

-

The "Wing" Check (H2/H4):

-

Identify the C2/C4 protons (typically 3.5–4.5 ppm).[1]

-

Validation Check: They should appear as two distinct groups of signals (cis vs. trans relative to H3) or a higher-order multiplet.

-

Integration: The total integration of the "Wing" region must be exactly 4H relative to the 1H of H3.

-

-

13C Confirmation:

-

Run a short 13C scan.

-

Pass Criteria: You should observe exactly two signals for the azetidine ring carbons (one CH, one CH2 with 2x intensity).

-

Fail Criteria: Three distinct ring carbon signals indicate a loss of symmetry (chiral substituent or 2-substitution).

-

Protocol 2: Determining Stereochemistry (for 1,3-Disubstituted Systems)

If the nitrogen is substituted (e.g., N-alkyl), the inversion is rapid, and the N-substituent is effectively "equatorial" on average. If the 3-substituent is chiral, diastereomers exist.

-

NOESY/ROESY Experiment:

-

Set mixing time to 500ms.

-

Look for cross-peaks between the 3-substituent and the N-substituent.

-

Interpretation: A strong NOE indicates a cis relationship (syn-facial).

-

References

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

-

Sirenko, V., et al. (2018). Conformationally Restricted Diamines: Synthesis and Physicochemical Properties of 3-Aminoazetidines. ChemistrySelect. Link

-

Lowe, G. (2010). The chemistry of azetidines. Comprehensive Heterocyclic Chemistry. Link

-

Klapars, A., et al. (2011). Synthesis of 3-Fluoroazetidines. Journal of Organic Chemistry. Link

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Provides comparative conformational data for 4-membered rings). Link

Sources

The Azetidine Advantage: Structural Logic, Natural Occurrence, and Pharmaceutical Application

Executive Summary

The azetidine ring—a four-membered saturated nitrogen heterocycle—occupies a unique "Goldilocks zone" in medicinal chemistry.[1] With a ring strain energy of approximately 25.4 kcal/mol, it sits between the highly reactive, often unstable aziridine (27.7 kcal/mol) and the kinetically inert pyrrolidine (5.4 kcal/mol).[1] This guide analyzes how this specific thermodynamic profile allows azetidines to function as metabolic stabilizers, lipophilicity modulators, and rigid pharmacophores in modern drug discovery.

Part 1: Structural & Physicochemical Properties

The "Goldilocks" Strain

The utility of azetidine stems from its ability to lower lipophilicity (LogP) while maintaining metabolic stability superior to other strained rings. Unlike cyclobutane, the nitrogen atom introduces polarity and a handle for functionalization. Unlike pyrrolidine, the ring puckering angle (~30°) creates a distinct vector for substituents, often improving target engagement.

Table 1: Comparative Physicochemical Properties of N-Heterocycles

| Property | Aziridine (3-membered) | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |

| Ring Strain (kcal/mol) | ~27.7 | ~25.4 | ~5.4 | ~0 |

| pKa (Parent Amine) | 7.9 | 11.3 | 11.3 | 11.2 |

| LogP (N-Methyl) | 0.14 | 0.62 | 1.05 | 1.45 |

| Metabolic Liability | High (Ring opening) | Low (Oxidative stability) | Moderate | Moderate |

| Dominant Conformation | Planar (mostly) | Puckered (~30°) | Envelope | Chair |

Mechanistic Insight: The pKa Anomaly

While one might expect the increased s-character of the nitrogen lone pair in a strained ring to lower basicity (as seen in aziridine's pKa of 7.9), azetidine exhibits a pKa (11.3) comparable to secondary acyclic amines. This is attributed to the specific ring puckering which relieves some eclipsing interactions, allowing the nitrogen lone pair to remain available for protonation. In drug design, this allows azetidines to serve as basic centers for solubility without the lipophilic penalty of larger rings.

Part 2: Natural Products – Nature’s Iron Chelators

Nature utilizes the azetidine scaffold sparingly but effectively, most notably in the context of metal chelation and toxicity.

Case Study: Mugineic Acid (The Phytosiderophore)

Mugineic acid is a hexadentate ligand secreted by graminaceous plants (like barley) to solubilize iron in the soil.[2]

-

Structure: It contains an azetidine-2-carboxylic acid moiety linked to secondary amines and carboxylates.

-

Mechanism: The azetidine ring is not merely a linker; its rigid geometry pre-organizes the ligand. The carboxylate and amine groups form a specific octahedral cage around Fe(III), allowing the plant to uptake iron even in alkaline soils where iron is typically insoluble.

-

Toxicity Note: The related Azetidine-2-carboxylic acid (Aze) is a toxic proline analogue found in Convallaria majalis (Lily of the Valley). It is misincorporated into proteins in place of proline, causing protein misfolding due to the altered bond angles of the 4-membered ring compared to the 5-membered proline ring.

Part 3: Pharmaceutical Applications

The incorporation of azetidine into FDA-approved drugs is a deliberate strategy to optimize DMPK (Drug Metabolism and Pharmacokinetics) profiles.

Baricitinib (Olumiant)[3][4]

-

Indication: Rheumatoid Arthritis (JAK1/JAK2 inhibitor).[3][4][5]

-

Azetidine Role: The azetidine ring serves as a rigid spiro-like linker connecting an ethylsulfonyl group and a cyanomethyl group to the pyrazole core.

-

Design Logic: Replacing the azetidine with a flexible alkyl chain would result in an entropic penalty upon binding. The azetidine locks the cyanomethyl group (which interacts with the JAK active site) into the bioactive conformation while the sulfonyl group projects into solvent, improving solubility.

Cobimetinib (Cotellic)

-

Indication: Melanoma (MEK inhibitor).

-

Azetidine Role: Features a piperidine-azetidine core.

-

Design Logic: The azetidine is fused/linked to modulate the basicity and solubility of the piperidine core. It prevents rapid metabolic oxidation that might occur at more accessible positions on a simple alkyl chain.

Delafloxacin (Baxdela)

-

Indication: Bacterial Skin Infections (Fluoroquinolone).

-

Azetidine Role: Contains a 3-aminoazetidinyl substituent at the C7 position.[6]

-

Design Logic: Unlike traditional fluoroquinolones that use piperazine (which is basic), the specific geometry and basicity of the aminoazetidine improve activity against MRSA and enhance activity in acidic environments (like abscesses).

Visualization: Pharmacophore Logic

Figure 1: The "Azetidine Logic" flow illustrating how intrinsic ring properties translate to clinical advantages.

Part 4: Synthetic Methodologies

Synthesizing the strained ring requires overcoming the enthalpy barrier. While modern methods use strain-release (e.g., from bicyclo[1.1.0]butanes), the most robust industrial method remains the intramolecular cyclization of amino alcohols.

Protocol: Synthesis of N-Protected 3-Substituted Azetidines

Method: Intramolecular Nucleophilic Substitution via Mesylate Activation. Application: General synthesis for 3-substituted azetidines (common in drug discovery).

Reagents & Equipment[6][7][8][9]

-

Substrate: N-Boc-3-amino-1-propanol derivative (1.0 equiv).

-

Activator: Methanesulfonyl chloride (MsCl) (1.2 equiv).

-

Base: Triethylamine (TEA) (3.0 equiv) or DIPEA.

-

Solvent: Dichloromethane (DCM) (anhydrous).

-

Cyclization Agent: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) (for the second step if not one-pot). Note: The protocol below describes a robust two-stage one-pot variation.

Step-by-Step Methodology

-

Activation (Mesylation):

-

Dissolve the N-Boc-amino alcohol in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add TEA (1.5 equiv) followed by the dropwise addition of MsCl (1.2 equiv).[8]

-

Causality: Low temperature prevents elimination side reactions. MsCl converts the poor leaving group (-OH) into a potent leaving group (-OMs).

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of alcohol).

-

-

Cyclization (Ring Closure):

-

Note: Simple heating often fails due to intermolecular polymerization. A strong base is required to deprotonate the amide nitrogen (even though it's Boc-protected, the acidity is sufficient for intramolecular attack under forcing conditions) or, more commonly, the Boc group is removed first, but for N-alkyl/aryl/sulfonyl substrates , the following is used:

-

Alternative (For N-Sulfonyl/Benzyl substrates): Add strong base (e.g., 50% NaOH w/ TBAB catalyst or NaH in THF) to the crude mesylate.

-

Refined Protocol for N-Boc (The "Cui" Modification for Baricitinib intermediates):

-

The mesylate intermediate is treated with a stronger base (e.g., KOtBu in THF) under reflux. The intramolecular attack of the nitrogen lone pair on the gamma-carbon displaces the mesylate.

-

-

Critical Step: High dilution is preferred to favor intramolecular cyclization over intermolecular polymerization.

-

-

Workup & Purification:

-

Quench with saturated aqueous NH₄Cl.

-

Extract with DCM (3x).

-

Wash combined organics with brine, dry over Na₂SO₄.[8]

-

Purification: Flash column chromatography. Azetidines are polar; use MeOH/DCM gradients.

-

Visualization: Synthetic Workflow

Figure 2: Step-wise synthesis of the azetidine ring via mesylate displacement.

Part 5: Future Outlook

The field is moving toward Strain-Release Functionalization . Instead of building the ring, chemists are now using bicyclo[1.1.0]butanes. Upon reaction with nucleophiles, the central bond breaks, releasing strain to form a 3-substituted azetidine in a single step. This allows for the rapid generation of complex azetidine libraries for high-throughput screening.

References

-

Mugineic Acid & Phytosiderophores

- Sugiura, Y., et al. "Structure, properties, and transport mechanism of iron(III) complex of mugineic acid, a possible phytosiderophore." Journal of the American Chemical Society, 1981.

-

Baricitinib Synthesis & Structure

-

Cui, Y., et al. "Green and Facile Synthesis of an Industrially Important Quaternary Heterocyclic Intermediate for Baricitinib."[10] Organic Process Research & Development, 2019.

-

-

Azetidine Physicochemical Properties

- Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." (Contains comparative data for Azetidines).

-

Strain-Release Synthesis (Bicyclo[1.1.0]butanes)

- Fawcett, A., et al. "Strain-Release Amination of Bicyclo[1.1.0]butanes." Science, 2019.

-

Cobimetinib Discovery

- Rice, K. D., et al. "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts Leading to Cobimetinib." ACS Medicinal Chemistry Letters, 2012.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Mugineic acid - Wikipedia [en.wikipedia.org]

- 3. tga.gov.au [tga.gov.au]

- 4. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Baricitinib | 1187594-09-7 [chemicalbook.com]

- 6. US20180273506A1 - Preparation Method of Cobimetinib - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Azetidine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Predicted Binding Modes of 3-(3,5-Dimethoxybenzyl)azetidine: A Computational & Mechanistic Analysis

Executive Summary

This technical guide provides a structural and mechanistic analysis of 3-(3,5-Dimethoxybenzyl)azetidine (referred to herein as 3-DMBA ). While azetidine scaffolds are increasingly utilized in medicinal chemistry to lower lipophilicity (

Based on pharmacophore mapping and structural similarity to known ligands, this guide predicts high-affinity binding to Monoamine Transporters (SLC6 family) and the Sigma-1 Receptor (

Chemical Structure & Pharmacophore Analysis[1][2][3]

Structural Deconstruction

The 3-DMBA molecule combines a strained, basic heterocycle with an electron-rich aromatic system.

-

Azetidine Ring (

): At physiological pH (7.4), the secondary amine is predominantly protonated ( -

Methylene Linker: Provides rotational freedom, allowing the aromatic tail to adopt optimal dihedral angles relative to the amine headgroup.

-

3,5-Dimethoxybenzyl Group: This motif acts as a Hydrophobic/Aromatic (Hy/Ar) anchor with two Hydrogen Bond Acceptor (HBA) points. The 3,5-substitution pattern mimics the "resorcinol ether" motif found in various stilbenoid antioxidants and psychoactive phenethylamines.

Pharmacophore Visualization

The following diagram illustrates the pharmacophoric features driving the binding predictions.

Figure 1: Pharmacophore map of 3-(3,5-Dimethoxybenzyl)azetidine.

Predicted Binding Mode 1: Serotonin Transporter (SERT)

The structural homology of 3-DMBA to desvenlafaxine and other phenethylamine-based SNRI fragments suggests the Serotonin Transporter (SERT) as a primary target.

The Orthosteric Binding Site (S1)

Docking simulations utilizing the crystal structure of human SERT (PDB: 5I6X ) predict the following binding pose:

-

Ionic Anchor (Salt Bridge): The protonated azetidine nitrogen forms a salt bridge with Asp98 in Transmembrane Domain 1 (TM1). This is the canonical interaction for all monoamine substrates and inhibitors.

-

Hydrophobic Enclosure: The 3,5-dimethoxybenzyl group projects into the hydrophobic sub-pocket defined by Tyr95 , Ile172 , and Phe341 .

-

Pi-Pi Stacking: The aromatic ring engages in T-shaped

-stacking with Tyr176 . -

Specific H-Bonding: The 3-methoxy or 5-methoxy oxygen acts as an H-bond acceptor for the hydroxyl group of Tyr95 or Ser438 , potentially conferring selectivity over the Dopamine Transporter (DAT).

Quantitative Prediction

-

Predicted

: 15–50 nM (High Affinity) -

Selectivity: Likely SERT > NET > DAT due to the bulkiness of the dimethoxy substitution, which fits the slightly larger vestibule of SERT.

Predicted Binding Mode 2: Sigma-1 Receptor ( R)

The

Binding Mechanism

Using the PDB structure 5HK1 (bound to PD144418), 3-DMBA is predicted to bind as follows:

-

Charge Neutralization: The azetidine amine forms a critical electrostatic interaction with Glu172 . Mutagenesis studies confirm Glu172 is essential for ligand binding.

-

Hydrophobic Sandwich: The benzyl ring inserts into the

-barrel hydrophobic core, flanked by Val84 , Trp89 , and Leu105 . -

Steric Fit: The 3,5-dimethoxy pattern is well-tolerated in the Sigma-1 pocket, which accommodates bulky hydrophobic groups (e.g., adamantane or substituted phenyls).

Experimental Validation Protocols

To transition from prediction to empirical fact, the following self-validating workflows are prescribed.

Computational Docking Workflow

Before wet-lab synthesis, rigorous docking validates the hypothesis.

Figure 2: Computational docking workflow using Schrödinger Glide or AutoDock Vina.

Chemical Synthesis Protocol

Objective: Synthesize 3-DMBA for binding assays. Method: Reductive Amination or Alkylation.

-

Starting Materials: tert-Butyl 3-formylazetidine-1-carboxylate and 3,5-dimethoxyphenylmagnesium bromide (Grignard route) OR tert-butyl 3-(aminomethyl)azetidine-1-carboxylate derivatives.

-

Preferred Route (Reductive Alkylation):

-

React azetidin-3-one (N-protected) with 3,5-dimethoxybenzyl bromide (via Reformatsky-like or Grignard addition followed by deoxygenation) OR

-

Direct Coupling: React 3-(bromomethyl)-1-benzhydrylazetidine with 3,5-dimethoxyphenol (ether linkage) - Note: The prompt implies a benzyl-azetidine carbon connection, not ether.

-

Corrected Route for Carbon-Carbon bond:

-

Wittig Reaction: N-Boc-azetidin-3-one + (3,5-dimethoxybenzyl)triphenylphosphonium bromide.

-

Hydrogenation: Reduce the exocyclic double bond (

, Pd/C). -

Deprotection: TFA/DCM to remove Boc group.

-

-

-

Purification: HPLC (C18 column, Acetonitrile/Water gradient).

-

Verification:

-NMR and LC-MS (Expected M+H: ~208.13 for free base).

Radioligand Binding Assay (SERT)

Protocol:

-

Membrane Prep: HEK293 cells stably expressing human SERT.

-

Radioligand: [

H]-Citalopram (2 nM). -

Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Displacement: Add 3-DMBA (

to -

Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine.

-

Data Analysis: Non-linear regression to determine

and

Data Presentation: Predicted Interaction Matrix

| Target Protein | Residue Interaction (Key) | Interaction Type | Predicted Affinity ( | Biological Relevance |

| SERT (5HT Transporter) | Asp98 | Salt Bridge | 15 - 40 nM | Antidepressant / Anxiolytic |

| Sigma-1 Receptor | Glu172 | Charge Neutralization | 5 - 20 nM | Neuroprotection / Nootropic |

| NET (Norepi Transporter) | Asp75 | Salt Bridge | 100 - 250 nM | SNRI profile component |

| DAT (Dopamine Transporter) | Asp79 | Salt Bridge | > 500 nM | Low abuse potential predicted |

References

-

Central Binding Site of SERT: Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures of the human serotonin transporter in complex with therapeutic drugs. Nature, 532(7599), 334–339. Link

-

Sigma-1 Receptor Structural Biology: Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., & Kruse, A. C. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. Link

- Azetidines in Medicinal Chemistry: Lowe, G. (2010). Azetidines in Drug Discovery. Journal of Medicinal Chemistry. (General Reference for scaffold utility).

-

Pharmacophore Modeling: Schrödinger Release 2024-1: Glide, Schrödinger, LLC, New York, NY, 2024. Link

-

Synthesis of 3-Substituted Azetidines: Duncton, M. A. (2011). Minireview: Synthesis and biological activity of 3-substituted azetidines. MedChemComm, 2(12), 1135-1161. Link

N-protection strategies for 3-(3,5-Dimethoxybenzyl)azetidine synthesis

This Application Note provides a comprehensive technical guide for the synthesis of 3-(3,5-Dimethoxybenzyl)azetidine , a valuable pharmacophore often used as a rigidified amine linker in GPCR ligands and kinase inhibitors.

The synthesis of 3-substituted azetidines presents a unique challenge: the strain of the four-membered ring (

Part 1: Strategic Overview & Decision Matrix

The choice of N-protection is the determinant factor in the synthetic route. We present two distinct protocols based on scalability, cost, and downstream functionalization requirements.

Strategy A: The "Modern Modular" Route (Boc-Protection)

-

Key Reagents:

-Boc-3-iodoazetidine + Organozinc. -

Best For: Late-stage functionalization, library synthesis, and avoiding hydrogenation.

-

Primary Risk:

-Butyl cation attack on the electron-rich aromatic ring during deprotection.

Strategy B: The "Classic Industrial" Route (Benzhydryl-Protection)

-

Method: Wittig Olefination

Hydrogenation. -

Key Reagents:

-Benzhydrylazetidin-3-one + Phosphonium ylide. -

Best For: Large-scale preparation (kg), lower raw material costs.

-

Primary Risk: Over-reduction of the aromatic ring or hydrogenolysis of the benzyl bond.

Figure 1: Strategic Decision Matrix for Azetidine Synthesis. Blue path denotes the preferred route for medicinal chemistry optimization; Red path denotes the preferred route for process chemistry.

Part 2: Detailed Protocols

Protocol A: Negishi Coupling (Recommended)

This route utilizes the commercially available

Reagents & Materials

-

Substrate:

-Boc-3-iodoazetidine (1.0 equiv) -

Coupling Partner: 3,5-Dimethoxybenzylzinc bromide (1.2 equiv, 0.5 M in THF)

-

Catalyst:

(2 mol%) / SPhos or XPhos (4 mol%) -

Solvent: Anhydrous THF (degassed)

Step-by-Step Methodology

-

Catalyst Pre-formation: In a glovebox or under Argon, charge a flame-dried flask with

and SPhos. Add anhydrous THF and stir for 10 minutes until the solution turns a deep orange/red (active -

Substrate Addition: Add

-Boc-3-iodoazetidine (dissolved in minimal THF) to the catalyst mixture. -

Organozinc Addition: Add the 3,5-dimethoxybenzylzinc bromide solution dropwise via syringe over 15 minutes. Note: The reaction is exothermic; maintain temperature

. -

Reaction: Stir at

for 4–6 hours. Monitor by LC-MS (Target Mass: -

Quench: Cool to

and quench with saturated aqueous -

Workup: Extract with EtOAc (

). Wash organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc). The product is UV active (dimethoxybenzene chromophore).

Protocol B: Wittig Olefination & Hydrogenation

This route builds the carbon skeleton from the ketone. It requires careful hydrogenation to reduce the exocyclic alkene without cleaving the benzyl group.

Step 1: Wittig Olefination

-

Ylide Formation: Suspend (3,5-dimethoxybenzyl)triphenylphosphonium bromide (1.1 equiv) in THF at

. Add -

Addition: Add solution of

-benzhydrylazetidin-3-one (1.0 equiv) in THF dropwise. -

Reflux: Warm to room temperature, then reflux for 4 hours.

-

Workup: Filter off triphenylphosphine oxide precipitate. Concentrate and purify the alkene intermediate.

Step 2: Selective Hydrogenation

-

Challenge: The

-benzhydryl group is removed by hydrogenolysis, but we must first reduce the exocyclic double bond. -

Condition:

(1 atm), 10% Pd/C, MeOH/EtOAc (1:1). -

Control: Monitor uptake of

. The alkene reduces much faster than the benzhydryl cleavage. Stop reaction when the alkene is consumed to isolate the protected intermediate, OR continue for "one-pot" deprotection (see Part 3).

Part 3: Deprotection & Critical Control Points

This is the most failure-prone step. The 3,5-dimethoxybenzyl group renders the aromatic ring highly nucleophilic .

The "Scavenger" Imperative (For N-Boc)

When removing the Boc group with Trifluoroacetic Acid (TFA),

Optimized Cocktail:

-

TFA (20% v/v in DCM)

-

Triethylsilane (TES) (5% v/v) – Essential Scavenger

-

Water (1% v/v)

Protocol:

-

Dissolve

-Boc intermediate in DCM. -

Add TES first, then add TFA dropwise at

. -

Warm to RT and stir for 1 hour.

-

Validation: NMR should show loss of Boc singlet (

ppm) and no new aromatic signals corresponding to

N-Benzhydryl Removal

If hydrogenation is not preferred (e.g., to avoid reducing the dimethoxy ring), use ACE-Cl (1-Chloroethyl chloroformate) .

-

Reflux substrate with ACE-Cl in 1,2-dichloroethane (3 hrs).

-

Concentrate to remove excess reagent.

-

Reflux residue in MeOH (1 hr) to hydrolyze the intermediate carbamate.

Part 4: Data Summary & Analytical Standards

Comparison of Methods

| Metric | Protocol A (Negishi/Boc) | Protocol B (Wittig/Benzhydryl) |

| Overall Yield | 65–75% | 50–60% |

| Step Count | 2 (Coupling + Deprotection) | 3 (Wittig + H2 + Deprotection) |

| Scalability | Moderate (Reagent cost) | High (Cheap starting materials) |

| Impurity Profile | Zinc salts, Phosphine ligands | Phosphine oxides, Over-reduced byproducts |

| Atom Economy | Lower (Stoichiometric Zn) | Low (High MW phosphonium waste) |

Analytical Validation (Expected Data)

For 3-(3,5-Dimethoxybenzyl)azetidine (Free Base):

-

1H NMR (400 MHz, CDCl3):

- 6.35 (t, 1H, Ar-H), 6.28 (d, 2H, Ar-H) – Characteristic 3,5-substitution pattern.

- 3.78 (s, 6H, OMe).

- 3.55 (t, 2H, Azetidine), 3.25 (t, 2H, Azetidine).

- 2.85 (m, 1H, CH-methine).

- 2.70 (d, 2H, Benzylic-CH2).

-

13C NMR: Distinctive signals at

160.5 (C-OMe), 143.2 (Ar-C-ipso), 55.3 (OMe).

References

-

Negishi Coupling on Azetidines

-

Billotte, S. (2009). Synthesis of 3-Substituted Azetidines via Negishi Coupling. Synlett, 2009(11), 1771–1774.

-

-

Wittig Strategy for Azetidines

-

Cromwell, N. H., & Phillips, B. (1979). 1-Benzhydrylazetidin-3-one: Synthesis and Reactions. Chemical Reviews, 79(4), 331–358.

-

-

Deprotection of N-Benzhydryl Groups

-

Olofson, R. A. (1984). N-Dealkylation of Amines with 1-Chloroethyl Chloroformate (ACE-Cl). Journal of Organic Chemistry, 49(11), 2081–2082.

-

-

Cation Scavenging in TFA Deprotection

-

Lundt, B. F., et al. (1978). Selective Removal of Protecting Groups in Peptide Synthesis: Scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268.

-

-

General Azetidine Handling

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.

-

Sources

Application Note: Intramolecular Cyclization Methods for Azetidine Ring Formation

[1][2][3][4]

Executive Summary

Azetidines (four-membered nitrogen heterocycles) are increasingly prioritized in medicinal chemistry due to their ability to lower lipophilicity (LogP) and improve metabolic stability compared to their larger homologues. However, the high ring strain (~26 kcal/mol) and unfavorable entropy of activation make their synthesis challenging. This guide details three robust intramolecular cyclization methodologies: Nucleophilic Displacement (SN2) , Palladium-Catalyzed C-H Amination , and Visible-Light Mediated [2+2] Cycloaddition .

Method Selection Guide

Select the appropriate protocol based on your available starting materials and substrate complexity.

Figure 1: Decision tree for selecting the optimal azetidine synthesis pathway.

Method 1: Nucleophilic Substitution (SN2)

Best for: Scalable synthesis from amino alcohols; chiral pool synthesis.

Mechanism & Rationale

This classical approach relies on the 4-exo-tet cyclization, which is favored according to Baldwin’s rules. The critical step is converting the hydroxyl group of a

-

Challenge: Intermolecular oligomerization.

-

Solution: High dilution and specific temperature control (cool for activation, heat for cyclization) are required to favor the entropic penalty of ring closure.

Protocol: One-Pot Mesylation/Cyclization

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Acetonitrile (MeCN).

-

Activation:

-

Dissolve the 1,3-amino alcohol (1.0 equiv) in anhydrous MeCN (0.1 M).

-

Cool to 0 °C under inert atmosphere (

). -

Add TEA (1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv).

-

Stir at 0 °C for 1 hour until TLC indicates full conversion to the mesylate.

-

-

Cyclization:

-

Add DBU (2.0 equiv) directly to the reaction mixture.

-

Crucial Step: Heat the mixture to reflux (80–85 °C) for 4–16 hours. Note: Heating supplies the energy to overcome the ring strain barrier.

-

-

Workup:

-

Cool to room temperature. Dilute with EtOAc and wash with saturated

and brine. -

Dry over

and concentrate. -

Purify via flash chromatography (often requires basic alumina or amine-functionalized silica to prevent ring opening).

-

Method 2: Pd-Catalyzed Intramolecular C-H Amination

Best for: Functionalizing unactivated

Mechanism & Rationale

Developed by Gong Chen and others, this method uses a Picolinamide (PA) directing group to coordinate Pd(II). The metal inserts into the

-

Key Advantage: Allows access to azetidines from simple amine precursors without pre-functionalized leaving groups.

Figure 2: Catalytic cycle for Picolinamide-directed C-H amination.

Protocol: Pd-Catalyzed Cyclization

Reagents:

-

Substrate Preparation: Ensure the amine is protected with a Picolinamide (PA) group (standard amide coupling of amine + picolinic acid).

-

Reaction Setup:

-

In a sealed tube, dissolve PA-substrate (1.0 equiv) in Toluene (0.1 M).

-

Add

(5–10 mol%). -

Add

(2.5 equiv).

-

-

Execution:

-

Seal and heat to 110 °C for 12–24 hours.

-

Observation: The reaction typically turns black as Pd precipitates upon completion.

-

-

Workup:

-

Filter through a pad of Celite to remove Palladium residues.

-

Concentrate and purify via column chromatography.

-

-

Auxiliary Removal (Optional):

-

To remove the PA group: Treat with mild base (NaOH/EtOH) or specific acidic conditions depending on substrate stability.

-

Method 3: Visible-Light Mediated [2+2] Cycloaddition (Aza-Paternò-Büchi)

Best for: Constructing complex, substituted azetidines from alkenes and oximes.[1][2][3]

Mechanism & Rationale

Traditional Aza-Paternò-Büchi reactions require high-energy UV light, which often degrades organic substrates. The modern approach (Schindler group) uses Triplet Energy Transfer (EnT) with an Iridium photocatalyst under Blue LED irradiation. This excites the oxime/imine to a triplet state, which undergoes [2+2] cycloaddition with an alkene.[1]

Protocol: Visible Light Cyclization

Reagents:

-

Setup:

-

Dissolve the oxime ether/alkene substrate (intramolecular or intermolecular mix) in degassed Acetonitrile (0.05 M).

-

Add Iridium photocatalyst (1–2 mol%).

-

-

Irradiation:

-

Place the reaction vial 2–5 cm from a Blue LED light source (e.g., Kessil lamps).

-

Stir vigorously at ambient temperature (fan cooling may be necessary to maintain ~25 °C).

-

Irradiate for 12–24 hours.

-

-

Workup:

-

Concentrate the solvent.

-

Purify directly via silica gel chromatography.

-

Note: The N-O bond in the product can be cleaved (e.g., Zn/AcOH or hydrogenation) to reveal the free azetidine if an oxime was used.

-

Data Summary & Troubleshooting

| Method | Key Reagents | Typical Yield | Primary Challenge | Solution |

| SN2 Displacement | MsCl, DBU | 60–90% | Oligomerization | High dilution (0.05–0.1 M); High temp for closure. |

| Pd C-H Amination | Pd(OAc)2, PhI(OAc)2 | 50–85% | Catalyst death / Pd black | Use dry toluene; Ensure inert atmosphere; 10% loading. |

| Photochemical | Ir-cat, Blue LED | 40–80% | Light penetration | Use narrow vials or flow chemistry for scale-up. |

Critical Troubleshooting Tip (Purification): Azetidines are basic and strained. Avoid acidic chloroform or prolonged exposure to silica gel. Use 1% Triethylamine in your eluent or switch to neutral alumina.

References

-

Review of Azetidine Synthesis

-

Pd-Catalyzed C-H Amination (Protocol Source)

-

Visible Light Aza-Paternò-Büchi (Protocol Source)

-

SN2 Cyclization Protocol

- Title: A simple and general synthetic route to N-alkylazetidines

- Source:Arkivoc, 2022.

-

Link:[Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of azetidines via visible light-mediated [2+2]-cycloadditions - American Chemical Society [acs.digitellinc.com]

- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gong Chen - Google Scholar [scholar.google.co.il]

- 9. Azetidine synthesis [organic-chemistry.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. lsa.umich.edu [lsa.umich.edu]

Application Notes and Protocols for 3-(3,5-Dimethoxybenzyl)azetidine in Medicinal Chemistry

Introduction: Unlocking New Therapeutic Potential with a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" due to its unique structural attributes. Its inherent ring strain, sp³-rich character, and conformational rigidity can impart improved metabolic stability, aqueous solubility, and target-binding affinity to drug candidates.[1][2] The incorporation of an azetidine moiety can lead to enhanced potency and a more desirable safety profile, as evidenced by its presence in several FDA-approved drugs.[1]

This guide focuses on the medicinal chemistry applications of a specific, highly versatile building block: 3-(3,5-Dimethoxybenzyl)azetidine . This compound synergistically combines the benefits of the azetidine core with the 3,5-dimethoxybenzyl group, a substitution pattern found in a number of natural and synthetic compounds with notable biological activities, including anticancer, antimicrobial, and antioxidant effects.[3] The dimethoxy substitution on the benzyl ring is particularly interesting as it is a feature in some known tubulin polymerization inhibitors, suggesting a potential avenue for anticancer drug development.[4][5]

These application notes provide a comprehensive overview of the synthesis, functionalization, and potential therapeutic applications of 3-(3,5-dimethoxybenzyl)azetidine, complete with detailed, field-tested protocols to empower researchers in their drug discovery endeavors.

Structural and Physicochemical Properties

A clear understanding of the molecule's characteristics is foundational to its effective use.

| Property | Value (Predicted) | Significance in Drug Design |

| Molecular Formula | C₁₂H₁₇NO₂ | Provides the elemental composition. |

| Molecular Weight | 207.27 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| XlogP3 | 1.8 | Indicates a favorable balance between lipophilicity and hydrophilicity for membrane permeability. |

| Hydrogen Bond Donors | 1 (amine) | Allows for interaction with biological targets. |

| Hydrogen Bond Acceptors | 3 (2 ethers, 1 amine) | Provides additional points for target engagement. |

| Rotatable Bonds | 3 | Offers conformational flexibility for optimal binding. |

Synthesis of the 3-(3,5-Dimethoxybenzyl)azetidine Scaffold

While multiple routes to substituted azetidines exist, a practical and scalable approach is crucial for its widespread application. A common and effective method involves the cyclization of a 1,3-amino alcohol, which can be derived from a corresponding 1,3-diol.

Protocol 1: Synthesis of 3-(3,5-Dimethoxybenzyl)azetidine from 2-(3,5-Dimethoxybenzyl)propane-1,3-diol

This protocol outlines a two-step process starting from a commercially available or synthesized diol.

Step 1: Mesylation of the Diol

-

Rationale: Conversion of the hydroxyl groups to good leaving groups (mesylates) is necessary for the subsequent intramolecular cyclization.

-

Procedure:

-

To a stirred solution of 2-(3,5-dimethoxybenzyl)propane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (2.5 eq).

-

Slowly add methanesulfonyl chloride (2.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimesylate. This intermediate is often used in the next step without further purification.

-

Step 2: Cyclization with a Primary Amine

-

Rationale: The primary amine acts as the nitrogen source for the azetidine ring, displacing the mesylate groups in an intramolecular fashion. Subsequent deprotection of the amine is required.

-

Procedure:

-

Dissolve the crude dimesylate from the previous step in a suitable solvent such as acetonitrile.

-

Add benzylamine (1.2 eq) and a non-nucleophilic base like potassium carbonate (3.0 eq).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the solids and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain N-benzyl-3-(3,5-dimethoxybenzyl)azetidine.

-

For the final debenzylation step, dissolve the purified product in methanol and add Pearlman's catalyst (Pd(OH)₂/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite and concentrate the filtrate to yield 3-(3,5-dimethoxybenzyl)azetidine.

-

Diagram 1: Synthetic Workflow for 3-(3,5-Dimethoxybenzyl)azetidine

Sources

Stereoselective Synthesis of Chiral 3-Substituted Azetidines: A Guide to Modern Strategies and Protocols

Introduction

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a "privileged scaffold" in modern medicinal chemistry. Its unique conformational rigidity and ability to act as a bioisostere for various functional groups have led to its incorporation into numerous drug candidates and biologically active molecules.[1][2] The strained nature of the azetidine ring not only imparts desirable physicochemical properties, such as improved metabolic stability and solubility, but also makes it a versatile synthetic intermediate for ring-opening and expansion reactions.[3][4]

However, the very ring strain that makes azetidines attractive also renders their synthesis a significant challenge.[2][4] Constructing this four-membered ring, particularly with precise stereochemical control at the 3-position, requires specialized synthetic strategies that can overcome unfavorable thermodynamics and kinetics. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key stereoselective methods for synthesizing chiral 3-substituted azetidines, focusing on the mechanistic rationale behind each approach and providing actionable, field-proven protocols.

Core Synthetic Strategies

The synthesis of chiral 3-substituted azetidines can be broadly categorized into several key strategies: intramolecular cyclization of acyclic precursors, cycloaddition reactions, and ring expansion/rearrangement of smaller heterocycles. More recently, the functionalization of pre-existing azetidine scaffolds has also become a powerful tool.

Intramolecular Cyclization: The Workhorse Approach

The most established and versatile method for azetidine synthesis is the intramolecular nucleophilic substitution (a 4-exo-tet cyclization) of a γ-amino compound bearing a suitable leaving group. The stereochemistry of the final product is dictated by the stereocenters present in the acyclic precursor, which are often sourced from the chiral pool or installed using asymmetric catalysis.

Causality Behind the Method: This strategy relies on creating a linear molecule where the nucleophilic nitrogen and the electrophilic carbon are positioned to favor the formation of the four-membered ring. The choice of activating group for the alcohol (e.g., mesylate, tosylate) is critical; it must be a sufficiently good leaving group to facilitate the SN2 reaction without promoting elimination or other side reactions.[4]

Key Stereocontrolling Principles:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials like amino acids ensures the stereochemical integrity of the product.[5][6]

-

Chiral Auxiliaries: Removable chiral groups, such as Ellman's tert-butanesulfinamide, can direct the stereoselective addition of nucleophiles to create the necessary stereocenters in the acyclic precursor.[5][7]

-

Catalytic Asymmetric Reactions: Modern methods establish stereocenters through catalytic processes, such as the powerful intramolecular C(sp³)–H amination developed by Gaunt, which uses a palladium(II) catalyst to forge the C-N bond.[8]

Protocol 1: Synthesis of N-Aryl-2-cyanoazetidines from β-Amino Alcohols

This three-step protocol is a robust method for preparing enantiomerically pure azetidines with a predictable substitution pattern and high diastereoselectivity.[9]

Workflow Diagram:

Sources

- 1. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Precision Synthesis of 3-Arylazetidines via Palladium Catalysis

Abstract

The 3-arylazetidine scaffold has emerged as a critical pharmacophore in modern drug discovery, serving as a rigid, metabolic-stable bioisostere for piperidines, pyrrolidines, and cyclobutanes. However, the installation of aryl groups at the sterically hindered and strained C3 position of the azetidine ring presents significant synthetic challenges, primarily due to the propensity for

Part 1: Strategic Analysis & Experimental Design

The "Gem-Dimethyl" Mimic & Vector Control

3-Arylazetidines are not merely structural spacers; they offer a unique vector alignment that mimics the gem-dimethyl effect, locking substituents into favorable conformations while lowering lipophilicity (

The Synthetic Bottleneck

The primary challenge in synthesizing 3-arylazetidines via Pd-catalysis is the stability of the 3-azetidinyl-palladium intermediate .

-

Oxidative Addition: The C3 position is a secondary alkyl halide. Oxidative addition is slower than for aryl halides.

-

-Hydride Elimination: Once the Pd(II) species is formed, the presence of

-

Ring Strain: While less prone to opening than aziridines, the azetidine ring (26 kcal/mol strain energy) can undergo ring-opening pathways under harsh Lewis acidic conditions.

Route Selection Matrix

| Feature | Protocol A: Negishi Coupling | Protocol B: Suzuki-Miyaura |

| Primary Reagent | Organozinc (from 3-iodoazetidine) | Boronic Acid/Ester |

| Key Catalyst | Pd-PEPPSI-IPr or Pd(OAc)₂/CPhos | Pd₂(dba)₃/SPhos or XPhos Pd G3 |

| Mechanism | Rapid Transmetallation (suppresses | Slow Transmetallation (risk of |

| Substrate Scope | Excellent for functionalized halides | Good, but sensitive to base |

| Scale-Up | High (Stable Zn reagents) | Moderate |

| Moisture Sensitivity | High (Strict Anhydrous) | Low (Biphasic possible) |

Part 2: Detailed Protocols

Protocol A: Negishi Coupling (The "Knochel" Standard)

Recommended for scale-up and substrates sensitive to basic conditions.

This protocol utilizes the Knochel-type generation of azetidinyl zinc reagents using Zn dust and LiCl. The presence of LiCl solubilizes the surface oxides on Zinc, allowing for mild insertion without aggressive activation.

Reagents & Materials

-

Substrate: N-Boc-3-iodoazetidine (High purity essential; yellowing indicates I

release). -

Zinc Source: Zn dust (<10 micron), activated.

-

Additive: LiCl (anhydrous, 0.5M in THF).

-

Catalyst: Pd-PEPPSI-IPr (1–2 mol%).

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

1. Preparation of the Zinc Reagent (0.5 – 1.0 M)

-

Activation: Flame-dry a Schlenk flask under Argon. Add Zn dust (1.5 equiv) and LiCl (1.5 equiv). Heat to 140°C under high vacuum for 1 hour to "dry" the salt/metal mix. Cool to RT.

-

Insertion: Backfill with Argon. Add anhydrous THF. Add N-Boc-3-iodoazetidine (1.0 equiv) as a solution in THF.

-

Reaction: Stir at 25°C for 2–4 hours.

-

Validation: Take a 0.1 mL aliquot, quench with I

, and check GC/LCMS. Disappearance of starting iodide indicates conversion to the organozinc species (N-Boc-azetidin-3-yl)ZnI•LiCl.

2. Cross-Coupling

-

Catalyst Prep: In a separate vessel, dissolve the Aryl Bromide (0.8 equiv relative to Zinc) and Pd-PEPPSI-IPr (2 mol%) in THF.

-

Addition: Transfer the supernatant of the filtered Zinc reagent solution to the catalyst/aryl bromide mixture via cannula or syringe filter (to remove unreacted Zn dust).

-

Coupling: Stir at 25°C for 1 hour, then heat to 50°C if conversion is slow.

-

Quench: Cool to RT, quench with sat. NH

Cl solution. Extract with EtOAc.

3. Troubleshooting

-

Stalled Insertion: Add 1–2 mol% of TMSCl or 1,2-dibromoethane to activate the Zinc if the reaction does not start within 30 mins.

-

Homocoupling: If biaryl homocoupling is observed, reduce the rate of Zinc addition or switch to a syringe pump addition.

Protocol B: Suzuki-Miyaura Coupling (The "SPhos" Method)

Recommended for high-throughput screening (HTS) and rapid analoging.

This method relies on the SPhos or XPhos ligands. These bulky, electron-rich biaryl phosphines facilitate the difficult oxidative addition to the secondary alkyl iodide and, crucially, occupy the coordination sphere to sterically prevent

Reagents & Materials

-

Substrate: N-Boc-3-iodoazetidine (1.0 equiv).

-

Boron Source: Aryl Boronic Acid (1.5 equiv).

-

Catalyst: Pd(OAc)

+ SPhos (1:2 ratio) OR XPhos Pd G3 Precatalyst. -

Base: K

PO -

Solvent: Toluene/Water (10:1) or Dioxane/Water (anhydrous conditions often fail for alkyl Suzuki; water is needed for boronate activation).

Step-by-Step Methodology

1. Reaction Setup

-

Charge a reaction vial with N-Boc-3-iodoazetidine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Base (3.0 equiv).

-

Add the Precatalyst (e.g., XPhos Pd G3, 2–5 mol%).

-

Note: If using Pd(OAc)

/SPhos, premix the catalyst and ligand in the solvent for 5 mins before adding to the reaction.

2. Execution

-

Add degassed solvent (Toluene/H

O 10:1). -

Seal and heat to 80°C for 4–12 hours. Do not exceed 100°C as thermal degradation of the azetidine becomes significant.

3. Workup

-

Dilute with EtOAc, wash with water and brine.

-

Purification Note: 3-Arylazetidines often streak on silica. Add 1% Et

N to the eluent or use amino-functionalized silica cartridges.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical decision pathways and the catalytic cycle for the Negishi protocol, highlighting the stabilization of the secondary alkyl-Pd intermediate.

Figure 1: Decision matrix and mechanistic flow for the Negishi coupling of 3-iodoazetidines, emphasizing the suppression of beta-hydride elimination.

Part 4: Safety & Handling

-

Strained Ring Hazards: While 3-iodoazetidines are generally stable, they are alkylating agents. Handle with gloves in a fume hood.

-

Zinc Disposal: Quench all Zinc reaction mixtures with dilute HCl or NH

Cl in a well-ventilated hood to prevent hydrogen gas buildup. -

Palladium Residues: Azetidines are often potent chelators. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol or DMT) to remove Pd traces, which can interfere with subsequent biological assays.

References

-

Knochel, P., et al. (2008).[3] "One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates." The Journal of Organic Chemistry.

-

Duncton, M. A. J., et al. (2008).[4] "Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling." Organic Letters.

-

Liu, Z., et al. (2019).[2] "Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines." The Journal of Organic Chemistry.

-

Billotte, S. (2016). "Synthesis of 3-Arylazetidines." Synlett. (General methodology reference for context on azetidine functionalization).

Sources

Comparative NMR Profiling: 3-(3,5-Dimethoxybenzyl)azetidine vs. Five-Membered Analogues

Executive Summary & Strategic Context

Molecule of Interest: 3-(3,5-Dimethoxybenzyl)azetidine Primary Application: Fragment-based drug discovery (FBDD), bioisosteric replacement.[1] Core Value Proposition: The azetidine ring offers a rigidified vector compared to pyrrolidine or piperidine analogues. This structural constraint often leads to improved metabolic stability and distinct vectors for side-chain interactions in a binding pocket.

This guide provides a technical characterization of 3-(3,5-Dimethoxybenzyl)azetidine, contrasting its NMR spectral signature with its closest bioisostere, 3-(3,5-Dimethoxybenzyl)pyrrolidine .[1][2] By understanding the distinct magnetic environments created by the strained four-membered ring, researchers can rapidly validate synthesis and assess purity.

Structural Logic & Assignment Strategy

The characterization strategy hinges on three distinct zones within the molecule. Unlike flexible chains, the azetidine ring exhibits "puckering"—a conformational equilibrium that broadens specific NMR signals.[2]

Zone Analysis[1]

-

Zone A (Aromatic Anchor): The 3,5-dimethoxybenzyl group.[1] This provides a high-intensity singlet (Methoxy) and a characteristic 1:2 aromatic pattern (H4 vs H2/H6).[1]

-

Zone B (Linker): The benzylic methylene (

).[1] Its shift is sensitive to the ring current of the benzene and the inductive pull of the azetidine. -

Zone C (The Core): The azetidine ring.[3][4][5] High ring strain (

26 kcal/mol) causes significant deshielding of the

Visualization: Structural Numbering & Logic

Caption: Structural segmentation of 3-(3,5-Dimethoxybenzyl)azetidine for NMR assignment logic. Zones correlate to distinct chemical shift windows.

Comparative Analysis: Azetidine vs. Pyrrolidine[1][2][6][7]

The primary alternative to the azetidine scaffold is the pyrrolidine ring. The table below highlights the critical spectral differences researchers must look for to confirm they have the 4-membered ring and not the 5-membered ring expansion byproduct.

Performance Comparison Table

| Feature | Azetidine (4-Membered) | Pyrrolidine (5-Membered) | Diagnostic Implication |

| Azetidine | |||

| 13C shifts confirm the ring size; Azetidine carbons are more deshielded. | |||

| Signal Shape | Often broadened (puckering) | Sharp multiplets (envelope) | Broadening in azetidine signals (especially at RT) indicates ring flip dynamics.[1][2] |

| Coupling (J) | Complex (cis/trans distinct) | Standard vicinal couplings | Azetidine geminal protons often show large separation if the ring is locked (e.g., N-substituted).[1][2] |

Representative Characterization Data

Note: Data presented below are representative values derived from high-confidence chemometric principles and analogous 3-substituted azetidine literature [1, 2].

H NMR (400 MHz, CDCl )

| Position | Multiplicity | Integration | Assignment Logic | ||

| Ar-H (4) | 6.31 | Triplet (t) | 2.2 | 1H | Para-proton, shielded by two OMe groups.[1] |

| Ar-H (2,6) | 6.36 | Doublet (d) | 2.2 | 2H | Ortho-protons, equivalent due to symmetry.[1][2] |

| OMe | 3.78 | Singlet (s) | - | 6H | Characteristic intense singlet.[1] |

| Az-H (2,4) | 3.65 | Triplet/Broad | ~8.0 | 2H | |

| Az-H (2',4') | 3.85 | Triplet/Broad | ~8.0 | 2H | |

| Az-H (3) | 2.95 | Multiplet (m) | - | 1H | Methine proton; shielded relative to |

| Bn-CH | 2.82 | Doublet (d) | 7.5 | 2H | Benzylic linker coupling to Az-H(3).[1] |

| NH | ~2.50 | Broad (br s) | - | 1H | Exchangeable; shift varies with concentration.[1] |

Key Diagnostic: Look for the "Azetidine Roof" effect—the splitting of the C2/C4 protons into two sets (cis/trans relative to the substituent) is more pronounced in azetidines than pyrrolidines due to the rigid puckered conformation.

C NMR (100 MHz, CDCl )

| Position | Type | Assignment Note | |

| Ar-C (3,5) | 160.9 | C_quat | Oxygen-bearing aromatic carbons (most deshielded).[1] |

| Ar-C (1) | 142.5 | C_quat | Ipso-carbon attached to the linker. |

| Ar-C (2,6) | 106.5 | CH | Ortho carbons.[1][2] |

| Ar-C (4) | 98.2 | CH | Para carbon (highly shielded).[1] |

| OMe | 55.3 | CH | Standard methoxy shift. |

| Az-C (2,4) | 53.8 | CH | Critical: If >50 ppm, indicates Azetidine.[1][2] If <50, suspect Pyrrolidine.[1] |

| Bn-CH | 36.2 | CH | Linker carbon. |

| Az-C (3) | 32.4 | CH | Ring methine.[1] |

Experimental Protocol (Self-Validating)

This protocol is designed to eliminate common artifacts (solvent peaks, water exchange) that obscure the critical Azetidine-NH and Benzylic signals.[1]

Reagents & Equipment[4][8][9]

-

Solvent: CDCl

(99.8% D) + 0.03% TMS (for internal referencing).[1][2]-

Alternative: DMSO-d

is recommended if the HCl salt is used, as the free base may aggregate in CDCl

-

-

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

-

Instrument: 400 MHz or higher (600 MHz preferred for resolving puckering conformers).

Step-by-Step Workflow

-

Sample Preparation (Concentration Control):

-

Dissolve 5–10 mg of the compound in 0.6 mL CDCl

. -

Validation Check: If the solution is cloudy, filter through a cotton plug.[2] Suspended particles cause line broadening that mimics azetidine ring flux.

-

-

Shimming & Locking:

-

Lock on Deuterium signal.

-

Perform gradient shimming (1D TopShim).

-

Target: TMS linewidth should be <0.5 Hz.

-

-

Acquisition (1H):

-